molecular formula C10H17NO4S B160940 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid CAS No. 134676-67-8

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid

Cat. No.: B160940
CAS No.: 134676-67-8
M. Wt: 247.31 g/mol
InChI Key: VJGKMSGPYQNGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid is utilized in various scientific research applications:

Safety and Hazards

“4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid” may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid typically involves the reaction of thiomorpholine with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Free amine.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid involves its ability to act as a protecting group for amines. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid
  • 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
  • 4-(Tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical properties such as increased nucleophilicity and the ability to undergo oxidation to form sulfoxides and sulfones .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGKMSGPYQNGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375266
Record name 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134676-67-8
Record name 4-(1,1-Dimethylethyl) 2,4-thiomorpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134676-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134676-67-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Reactant of Route 5
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.